Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is a complex organic compound that features an adamantane moiety, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the adamantane derivative reacts with piperazine under controlled conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring or the ester group.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine and other oxidants are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Piperazine and other amines are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced piperazine derivatives, and substituted piperazine compounds .
Scientific Research Applications
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine ring can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is unique due to its combination of an adamantane moiety, a piperazine ring, and an ethyl ester group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4.ClH/c1-2-27-20(25)23-5-3-22(4-6-23)13-19(24)14-26-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-19,24H,2-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOVBUXDKEYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.